Procaine isothiocyanate

Description

Contextualization within Contemporary Biomedical Research

In the landscape of modern biomedical research, molecules that can act as probes or labeling agents are indispensable. Procaine (B135) isothiocyanate fits this role, primarily due to the reactivity of its isothiocyanate group. ontosight.ai The parent compound, procaine, has been studied for various biological effects beyond its anesthetic properties, including potential roles as a DNA methyltransferase (DNMT) inhibitor. researchgate.net This existing biological profile makes its derivatives, including procaine isothiocyanate, intriguing candidates for developing new molecular tools.

The primary application of this compound in a research context is for the labeling and identification of proteins and other biomolecules. ontosight.ai The isothiocyanate group can form stable covalent bonds with primary amine groups found in proteins, allowing for their detection and analysis. ontosight.ai This utility is part of a broader class of isothiocyanate-based reagents used in chemical biology to tag, trace, and study the function of biological macromolecules.

Derivation and Core Structural Features of this compound

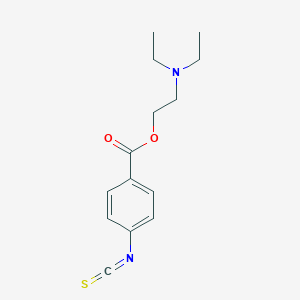

This compound, also known by its systematic name 2-(diethylamino)ethyl 4-isothiocyanatobenzoate, is structurally derived from two key components: procaine and an isothiocyanate group. ontosight.ai The core structure consists of a benzoic acid backbone where the carboxyl group is esterified with a 2-(diethylamino)ethyl moiety. The defining feature is the isothiocyanate functional group (–N=C=S) attached at the para-position (the 4th carbon) of the benzene (B151609) ring. ontosight.ai

The synthesis of this compound is typically achieved through the chemical modification of procaine. A common method involves the reaction of procaine with thiophosgene (B130339) (CSCl₂). ontosight.ai In this reaction, the primary amine group of the procaine molecule reacts to form the isothiocyanate functionality. Other general methods for synthesizing isothiocyanates include the decomposition of dithiocarbamate (B8719985) salts, which can be formed in situ from a primary amine and carbon disulfide, followed by a desulfurization step. organic-chemistry.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆N₂O₂S |

| Molecular Weight | 280.35 g/mol |

| Systematic Name | 2-(diethylamino)ethyl 4-isothiocyanatobenzoate |

| Synonyms | Benzoic acid, 4-isothiocyanato-, 2-(diethylamino)ethyl ester ontosight.ai |

| Core Components | Procaine backbone, Isothiocyanate group (-N=C=S) ontosight.ai |

Significance of Isothiocyanate Functionality in Chemical Biology and Organic Synthesis

The isothiocyanate functional group (R–N=C=S) is of significant importance in both chemical biology and organic synthesis due to its distinct electrophilic character and reactivity. wikipedia.orgmdpi.com The carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles, most notably the primary amino groups present in the side chains of lysine (B10760008) residues and at the N-terminus of proteins. ontosight.ai This reaction forms a highly stable thiourea (B124793) bond. ontosight.ai

This specific reactivity is the foundation for many of its applications in biotechnology and biomedical research:

Protein Labeling and Sequencing: The reaction with amines allows for the attachment of a tag (like a fluorescent dye or biotin) to proteins for detection and analysis. A classic example is the use of phenyl isothiocyanate in Edman degradation, a method for sequencing amino acids in a peptide. wikipedia.org

Bioconjugation: Isothiocyanates serve as key reagents for creating bioconjugates, where a biomolecule is linked to another molecule. This is fundamental for developing diagnostic assays and targeted therapeutic agents. ontosight.ai

Antimicrobial Research: Isothiocyanates, including naturally occurring ones like allyl isothiocyanate from mustard, are known for their antimicrobial properties, a subject of ongoing investigation. nih.govmdpi.com

Organic Synthesis: In organic synthesis, isothiocyanates are versatile building blocks. They react with a wide range of nucleophiles to form various heterocyclic compounds and other complex molecular structures. wikipedia.org

The structural arrangement of the isothiocyanate group is distinct from its isomer, the thiocyanate (B1210189) group (R-S-C≡N), which influences its reactivity. wikipedia.org

Table 2: Structural Comparison of Isothiocyanate vs. Thiocyanate Groups

| Feature | Isothiocyanate (R-N=C=S) | Thiocyanate (R-S-C≡N) |

|---|---|---|

| N-C Bond Distance | ~117 pm | ~116 pm (N≡C) |

| C-S Bond Distance | ~158 pm | ~176 pm (C-S) |

| Bond Angle (C-N=C) | ~165° (for aryl) | N/A |

| Bond Angle (C-S-C) | N/A | ~100° |

Data sourced from Wikipedia. wikipedia.org

Structure

2D Structure

Properties

CAS No. |

129083-49-4 |

|---|---|

Molecular Formula |

C14H18N2O2S |

Molecular Weight |

278.37 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-isothiocyanatobenzoate |

InChI |

InChI=1S/C14H18N2O2S/c1-3-16(4-2)9-10-18-14(17)12-5-7-13(8-6-12)15-11-19/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

OEWIYUQCPIHWHB-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |

Other CAS No. |

129083-49-4 |

Synonyms |

(3H)-PRIT PRIT procaine isothiocyanate |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Functional Group Transformations of Procaine Isothiocyanate

Electrophilic Character and Nucleophilic Adduct Formation Mechanisms

The isothiocyanate group is a heterocumulene, and its reactivity is dominated by the electrophilic nature of the central carbon atom. This carbon is susceptible to attack by a variety of nucleophiles, leading to the formation of stable adducts. The reactivity of procaine (B135) isothiocyanate is further influenced by the electronic properties of the aromatic ring to which the –N=C=S group is attached.

One of the most well-documented reactions of isothiocyanates is their interaction with primary and secondary amines to form substituted thiourea (B124793) derivatives. mdpi.comresearchgate.net In the context of procaine isothiocyanate, this reaction is particularly relevant for its application in labeling proteins and other biomacromolecules. ontosight.ai The nucleophilic amino groups present on the side chains of amino acid residues, such as lysine (B10760008), readily attack the electrophilic carbon of the isothiocyanate.

The mechanism involves the nucleophilic addition of the amine nitrogen to the central carbon of the isothiocyanate, followed by proton transfer to form a stable thiourea linkage. This reaction is highly efficient and typically proceeds under mild conditions. Studies have shown that this reaction is favored in alkaline conditions, typically at a pH range of 9-11. researchgate.net The formation of this stable covalent bond is fundamental to the use of this compound as a bioconjugation reagent. ontosight.ai

Table 1: Reaction of this compound with Amine Nucleophiles

| Reactant | Nucleophile | Product Structure | Bond Formed | Typical pH |

| This compound | Primary Amine (R-NH₂) | Procaine-NH-C(S)-NH-R | Thiourea | 9-11 researchgate.net |

| This compound | Protein (Lysine residue) | Procaine-Thiourea-Protein | Thiourea | 9-11 researchgate.net |

Thiol groups (–SH), such as those found in the amino acid cysteine, are potent nucleophiles that readily react with isothiocyanates. nih.gov The interaction of this compound with thiols results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.net This reaction is generally faster than the corresponding reaction with amines and proceeds under slightly acidic to neutral conditions (pH 6-8). researchgate.netnih.gov

An important characteristic of the dithiocarbamate linkage is its reversibility. nih.gov The dithiocarbamate can dissociate to regenerate the free isothiocyanate and the thiol. This reversibility allows for the transfer of the isothiocyanate moiety from one thiol to another in a process known as transthiocarbamoylation. nih.gov This property has led to the concept of isothiocyanate-glutathione conjugates acting as cellular transport forms for the parent isothiocyanate. nih.gov However, the stability of the dithiocarbamate product can be an issue, as it may be more susceptible to hydrolysis compared to the thiourea bond formed with amines. thermofisher.com

Cyclocondensation Reactions with Vicinal Dithiols

This compound, like other organic isothiocyanates, undergoes a characteristic cyclocondensation reaction with molecules containing vicinal dithiol groups (two thiol groups on adjacent carbon atoms). nih.govnih.gov This reaction proceeds under mild conditions and results in the formation of a five-membered cyclic product, a 1,3-dithiolane-2-thione, and the release of the corresponding primary amine (in this case, 4-amino-2-(diethylamino)ethyl benzoate (B1203000), the procaine amine). nih.gov

The mechanism involves a two-step nucleophilic attack. First, one of the thiol groups attacks the electrophilic carbon of the isothiocyanate to form a linear dithiocarbamate intermediate. nih.gov This is followed by a second, intramolecular attack by the adjacent thiol group on the same carbon atom, leading to the cyclization and elimination of the amine. nih.gov This reaction is quantitative for most aliphatic and aromatic isothiocyanates and has been developed into a sensitive analytical method for their quantification using 1,2-benzenedithiol (B97157) as the reagent. nih.govnih.gov

Table 2: Cyclocondensation of Isothiocyanates with Vicinal Dithiols

| Isothiocyanate | Vicinal Dithiol Reagent | Cyclic Product | Released Amine | Reference |

| General R-NCS | 1,2-Ethanedithiol | 1,3-Dithiolane-2-thione | R-NH₂ | nih.gov |

| General R-NCS | 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | R-NH₂ | nih.govnih.gov |

| This compound | 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | Procaine Amine | nih.govnih.gov |

Intramolecular Reactivity and Mechanisms of Hydrogen Sulfide (B99878) (H₂S) Release

Recent research has identified isothiocyanates as a class of compounds capable of releasing hydrogen sulfide (H₂S), an important gaseous signaling molecule. nih.govnih.gov The release of H₂S from isothiocyanates is typically triggered by their reaction with the amino acid L-cysteine. nih.gov

The proposed mechanism involves the initial formation of a dithiocarbamate adduct between the isothiocyanate and the thiol group of cysteine. This is followed by an intramolecular cyclization, where the amine group of the cysteine attacks the electrophilic carbon of the dithiocarbamate. This cyclization event is the crucial step that leads to the breakdown of the molecule and the liberation of H₂S. nih.gov The efficiency of H₂S release is highly dependent on the electronic properties of the substituents on the isothiocyanate. Aromatic isothiocyanates bearing electron-withdrawing groups tend to be more potent H₂S donors. nih.gov Given its structure as an aromatic isothiocyanate, this compound is expected to participate in this reactive pathway.

Table 3: General Structure-Activity Relationships for H₂S Release from Aryl Isothiocyanates

| Substituent Position | General Trend for H₂S Release Efficiency | Most Efficient Substituents | Reference |

| para | p-I < p-CH₃ < H < p-CN < p-F < p-NO₂ < p-CF₃ | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | nih.gov |

| meta | m-I < m-CH₃ < H < m-Br < m-CF₃ < m-NO₂ < m-CN | Electron-withdrawing groups (e.g., -CN, -NO₂) | nih.gov |

| ortho | o-I < o-CH₃ < o-CN < H < o-Br < o-NO₂ < o-F | Electron-withdrawing groups (e.g., -F, -NO₂) | nih.gov |

General Reactivity Patterns in Complex Organic Transformations

The reactivity of this compound is not limited to simple nucleophilic additions. The isothiocyanate functional group serves as a valuable building block in more complex organic transformations. arkat-usa.org Its electrophilic nature allows it to participate in various cyclization and multicomponent reactions to form diverse heterocyclic structures.

Sophisticated Derivatization Strategies Involving Procaine Isothiocyanate and Isothiocyanate Chemistry

Analytical Derivatization for Enhanced Chromatographic Resolution and Detection

The isothiocyanate group is a powerful tool for chemical derivatization, enabling the analysis of compounds that may otherwise be difficult to detect or separate using chromatographic methods. The reaction of the isothiocyanate with specific reagents can introduce chromophores (for UV-Vis detection) or ionizable groups (for mass spectrometry), thereby significantly improving analytical sensitivity and resolution.

A validated method for the determination of various isothiocyanates involves their derivatization with N-acetyl-L-cysteine (NAC). nih.gov This strategy, applicable to procaine (B135) isothiocyanate, converts the isothiocyanate into a dithiocarbamate (B8719985). This reaction is typically performed after isolating the target isothiocyanates from a sample matrix using solid-phase extraction (SPE). nih.gov The resulting NAC-isothiocyanate conjugate is more amenable to analysis by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). nih.govresearchgate.net

The derivatization with NAC enhances the stability and chromatographic behavior of the isothiocyanates. The procedure has been optimized and validated for numerous natural isothiocyanates, demonstrating good linearity, recovery, and low limits of detection. nih.gov This approach is particularly useful for analyzing isothiocyanates in complex biological matrices, such as plant extracts or physiological fluids. nih.govresearchgate.net

Below is a table summarizing the validation data for the HPLC-DAD-MS method for determining isothiocyanates after derivatization with N-acetyl-L-cysteine, based on a study of common natural isothiocyanates.

| Parameter | Result |

| Linearity (R²) | ≥0.991 |

| Limits of Detection (LOD) | < 4.9 nmol/mL |

| Recoveries | 83.3–103.7% |

| Relative Standard Deviations (RSD) | < 5.4% |

| Optimal Reaction Conditions | 1 hour at 50°C |

| Data derived from a study on the determination of various plant isothiocyanates using the NAC derivatization method. nih.gov |

Another effective derivatization strategy for isothiocyanates is the reaction with ammonia (B1221849) to form the corresponding thiourea (B124793) derivative. nih.gov This method is applicable to both hydrophilic and hydrophobic isothiocyanates. The conversion to a thiourea is efficient and provides a derivative that is suitable for liquid chromatography analysis. nih.gov

The key advantages of this method include:

Introduction of a Chromophore : The thiourea group acts as a UV-absorbing chromophore, facilitating detection. nih.gov

Improved Mass Spectrometry Signal : The derivatives produce predictable sodium and hydrogen adducts in ion trap mass spectrometry. nih.gov

Analysis of Reactive Adducts : This strategy can also be used to analyze reactive dithiocarbamate adducts, which are common metabolites of isothiocyanates in biological systems. Incubation with ammonia converts these adducts into the more stable thiourea derivative for quantification. nih.gov

This ammonia-mediated derivatization provides a robust tool for studying the fate of isothiocyanates, like procaine isothiocyanate, in various matrices. nih.gov

Development of Bioconjugation Reagents Based on this compound

Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule, such as a protein or antibody. nih.gov The isothiocyanate group is a classic functional group used for this purpose due to its reactivity towards primary amine groups found on proteins (e.g., the N-terminus or the side chain of lysine (B10760008) residues). nih.govaatbio.com This reaction forms a stable thiourea bond. aatbio.com

A bioconjugation reagent based on this compound would leverage this chemistry. The procaine portion of the molecule could be designed to carry a specific payload or reporter molecule (e.g., a drug, a toxin, or a chelating agent for a radionuclide). The isothiocyanate group would serve as the reactive handle to attach the entire construct to a target protein or antibody. While isothiocyanates are effective, their application in bioconjugation faces competition from other reagents like N-hydroxysuccinimide (NHS) esters, which form highly stable amide bonds. However, isothiocyanates are more resistant to hydrolysis than NHS esters, which can be an advantage under certain reaction conditions. nih.gov The development of such reagents is a key area in creating tools for diagnostics and therapeutics. researchgate.net

Employment of Fluorescein (B123965) Isothiocyanate (FITC) in Molecular Labeling and Probes

Fluorescein isothiocyanate (FITC) is a quintessential example of an isothiocyanate-based labeling reagent. aatbio.com It is widely used to attach the green fluorescent dye fluorescein to proteins, antibodies, and other amine-containing molecules. aatbio.commedchemexpress.com The isothiocyanate group reacts with primary amines on the target biomolecule to form a covalent thiourea linkage. aatbio.com

The resulting FITC-labeled conjugates are invaluable as fluorescent probes in a multitude of applications, including:

Flow Cytometry

Fluorescence Microscopy

Immunohistochemistry

Fluorescence in situ Hybridization (FISH)

FITC has an excitation maximum that closely aligns with the common 488 nm laser line, making it compatible with a wide range of standard laboratory instruments. aatbio.com The principles of FITC labeling are directly transferable to other isothiocyanate reagents, including a potential this compound-based probe.

| Property | Description |

| Full Name | Fluorescein Isothiocyanate |

| Reactive Group | Isothiocyanate (-N=C=S) |

| Target Functional Group | Primary Amines (-NH₂) |

| Resulting Bond | Thiourea |

| Excitation Maximum | ~491-495 nm aatbio.comtdblabs.se |

| Emission Maximum | ~516-520 nm aatbio.commedchemexpress.com |

| Common Applications | Labeling proteins, antibodies, and peptides for fluorescence-based detection. aatbio.commedchemexpress.com |

Application of Procaine as a Derivatizing Co-Matrix in Advanced Mass Spectrometry Techniques

In the field of mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix plays a critical role in the ionization of the analyte. Interestingly, procaine itself (not this compound) has been successfully used as a derivatizing co-matrix for the analysis of oligosaccharides. researchgate.netnih.gov

Analysis of oligosaccharides by MALDI-MS often suffers from low ionization efficiency and the formation of alkali metal adducts, which complicates fragmentation and sequencing. researchgate.netresearchgate.net Using procaine as a co-matrix with 2,5-dihydroxybenzoic acid (DHB) addresses these issues. nih.gov The procaine reacts in situ with the oligosaccharide to form a Schiff base or glycosylamine, which is more readily protonated. nih.gov

The benefits of using procaine as a derivatizing co-matrix are significant:

Enhanced Protonation : It promotes the formation of protonated molecules [M+H]⁺, which are more suitable for fragmentation analysis (MS/MS). nih.gov

Simplified Sequencing : Fragmentation of the derivatized oligosaccharides favors predictable Y-type glycosidic cleavages, making it easier to determine the sequence. researchgate.netnih.gov

Homogeneous Crystallization : The method results in fine, homogeneous crystals, eliminating the need to search for "sweet spots" on the MALDI target and facilitating automated data acquisition. nih.govresearchgate.net

Speed and Simplicity : The sample preparation is fast, easy, and uses low-toxicity chemicals. nih.gov

This innovative use of procaine highlights its utility in overcoming fundamental challenges in the mass spectrometric analysis of important biomolecules. researchgate.netnih.gov

Molecular Interaction Mechanisms and Mechanistic Pathway Studies of Procaine Isothiocyanate and Isothiocyanates

Procaine (B135) Isothiocyanate as an Irreversible Ligand in Receptor Systems

Procaine isothiocyanate (PRIT) is a derivative of the local anesthetic procaine. nih.gov Unlike its parent compound, which binds reversibly to its target, PRIT acts as an irreversible ligand. nih.gov This means it forms a stable, often covalent, bond with its receptor, leading to prolonged or permanent inactivation. nih.govmsdmanuals.com This characteristic makes PRIT a valuable tool in studying receptor structure and function. nih.gov

Exploration of Sodium Channel Binding and Inhibition

Voltage-sensitive sodium channels are crucial for the generation and propagation of action potentials in excitable cells like neurons. drugbank.com Local anesthetics, such as procaine, function by inhibiting the influx of sodium ions through these channels. drugbank.com Procaine itself is a reversible, competitive inhibitor of substances that bind to the sodium channel, such as batrachotoxinin-A benzoate (B1203000) ([3H]BTX-B). nih.gov

In contrast, this compound (PRIT) has been shown to be a noncompetitive, irreversible inhibitor of [3H]BTX-B binding to sodium channels in synaptoneurosomes from the guinea pig cerebral cortex. nih.gov This irreversible binding is a key feature of PRIT's interaction with the sodium channel. nih.gov The apparent inhibitory constant (Ki) for PRIT is 13 µM, compared to 40 µM for the reversible inhibitor procaine. nih.gov

Furthermore, PRIT accelerates the dissociation of [3H]BTX-B from the sodium channel in a concentration-dependent manner. nih.gov Studies using a tritiated form of PRIT ([3H]PRIT) have identified that it irreversibly binds to three proteins with molecular weights of 20, 42, and 68 kDa. nih.gov Through protection studies with procaine and other local anesthetics, it has been suggested that the 68 kDa protein is the one associated with local anesthetic binding. nih.gov

Isothiocyanate-Mediated Regulation of Cellular and Molecular Pathways

Isothiocyanates (ITCs) are a group of naturally occurring organosulfur compounds found in cruciferous vegetables. foodandnutritionjournal.orgresearchgate.net They are known to exert a variety of biological effects by modulating key cellular and molecular pathways. amerigoscientific.com These pathways are involved in processes such as detoxification, apoptosis (programmed cell death), and the regulation of the cell cycle. amerigoscientific.comscielo.org.co

Modulation of Nrf2 Signaling Pathway via Keap1 Interactions

A primary mechanism through which isothiocyanates exert their effects is by activating the Nrf2 signaling pathway. amerigoscientific.comfrontiersin.org Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a central role in the cellular antioxidant response. mdpi.com Under normal conditions, Nrf2 is kept at low levels by its cytoplasmic inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation. researchgate.net

Isothiocyanates, such as sulforaphane (B1684495), are electrophiles that can react with specific cysteine residues on Keap1. nih.govacs.org This modification of Keap1 disrupts its ability to target Nrf2 for degradation, leading to the accumulation of Nrf2 in the cell. nih.gov The stabilized Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, initiating their transcription. amerigoscientific.comnih.gov

The activation of the Nrf2 pathway by isothiocyanates leads to the upregulation of a suite of cytoprotective genes. frontiersin.org These include genes encoding for phase II detoxification enzymes and antioxidant proteins. amerigoscientific.com

Phase II Detoxification Enzymes: Isothiocyanates induce the expression of enzymes like glutathione (B108866) S-transferases (GSTs) and quinone reductase. amerigoscientific.com These enzymes play a critical role in detoxifying carcinogens and other harmful substances by making them more water-soluble and easier to excrete from the body. foodandnutritionjournal.orgfrontiersin.org

Antioxidant Response: The Nrf2-mediated antioxidant response involves the increased expression of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione S-transferase (GST). amerigoscientific.com These enzymes help to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. amerigoscientific.com By bolstering these defense mechanisms, isothiocyanates help maintain cellular redox homeostasis. foodandnutritionjournal.org

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Isothiocyanates have been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. scielo.org.conih.gov The specific effects can vary depending on the type of isothiocyanate and the cell line being studied. waocp.org

Cell cycle arrest is a crucial mechanism to prevent the proliferation of damaged cells. waocp.org Isothiocyanates can induce cell cycle arrest at different phases, often at the G2/M checkpoint. nih.govjst.go.jp This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). waocp.org For example, some isothiocyanates can lead to an increase in the expression of the CDK inhibitor p21. researchgate.net

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. Isothiocyanates can trigger apoptosis through multiple signaling pathways. scielo.org.conih.gov

A key mechanism is the induction of the mitochondrial pathway of apoptosis. scielo.org.co This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. spandidos-publications.comajol.info Isothiocyanates can cause the release of cytochrome c from the mitochondria. scielo.org.cospandidos-publications.com In the cytosol, cytochrome c forms a complex with Apaf-1 (apoptotic protease-activating factor 1), which then activates caspase-9, an initiator caspase. spandidos-publications.com

Activated caspase-9, in turn, activates executioner caspases, such as caspase-3. spandidos-publications.comnih.gov Caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Some isothiocyanates, like benzyl (B1604629) isothiocyanate (BITC), have been shown to induce caspase-9-dependent apoptosis. nih.gov Furthermore, the induction of apoptosis by isothiocyanates is often linked to the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane integrity. scielo.org.coajol.info

Differential Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression

Isothiocyanates (ITCs) exert significant influence over the delicate balance between cell survival and programmed cell death (apoptosis) by modulating the expression levels of key regulatory proteins. The induction of apoptosis by ITCs is a critical mechanism behind their potential anti-cancer effects and is primarily achieved by altering the expression of the Bcl-2 family of proteins. scielo.org.co This family includes both pro-apoptotic members, which promote cell death, and anti-apoptotic members, which inhibit it. aacrjournals.org

Research has demonstrated that various ITCs can shift the cellular equilibrium towards apoptosis by concurrently upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. aacrjournals.orgmdpi.com This dual action disrupts the protective shield of cancer cells and pushes them toward a self-destruction pathway. The regulation is often dose-dependent and can vary based on the specific isothiocyanate and cell type. scielo.org.co

Key research findings on the differential regulation of apoptotic proteins by isothiocyanates are summarized below:

| Isothiocyanate | Cell Line(s) | Upregulated Pro-apoptotic Proteins | Downregulated Anti-apoptotic Proteins | Reference |

| Benzyl isothiocyanate (BITC) | MDA-MB-231 (human breast cancer) | Bak | Bcl-2, Bcl-xL | aacrjournals.org |

| Benzyl isothiocyanate (BITC) | MCF-7 (human breast cancer) | Bax, Bak | - | aacrjournals.org |

| Phenethyl isothiocyanate (PEITC) | PLC/PRF/5 (human hepatocellular carcinoma) | p53, Bax | Bcl-2 | mdpi.com |

| General Isothiocyanates (ITCs) | Various cancer cells | Bax, Bak | Bcl-2, Bcl-xL | scielo.org.comdpi.com |

The mechanism often involves the mitochondria, where ITCs can cause damage and induce the release of cytochrome c, a key event in the intrinsic apoptotic pathway. scielo.org.co This release is controlled by the Bcl-2 family proteins. For instance, ITCs can promote the dissociation of anti-apoptotic proteins like Bcl-xL from pro-apoptotic proteins such as Bak and Bax, allowing the latter to form pores in the mitochondrial membrane. scielo.org.co This permeabilization of the mitochondrial outer membrane is a point of no return for the cell, leading to the activation of caspases, the executioner enzymes of apoptosis. scielo.org.co

Enzyme Inhibition Mechanisms

This compound and related compounds can exert their biological effects by targeting and inhibiting specific enzymes involved in critical cellular processes.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular functions, including cell motility, protein degradation, and stress responses, by deacetylating non-histone proteins such as α-tubulin and Hsp90. mdpi.comresearchgate.net Inhibition of HDAC6 has emerged as a promising strategy in cancer therapy because it can lead to decreased cell viability and the induction of apoptosis. mdpi.com

HDAC6 inhibitors disrupt the normal functions of its substrate proteins. For example, by inhibiting HDAC6, the acetylation of α-tubulin increases, which can affect microtubule stability and dynamics. researchgate.net Furthermore, HDAC6 inhibition leads to the hyperacetylation of the chaperone protein Hsp90, impairing its function and resulting in the degradation of its client proteins, many of which are oncogenic. mdpi.com The inhibition of HDAC6 can also promote apoptosis by regulating other key proteins like Ku70, which is involved in DNA damage repair. mdpi.com While specific studies on this compound's direct inhibition of HDAC6 are limited, some natural isothiocyanates, such as sulforaphane, are known to possess HDAC inhibitory activity. researchgate.net The development of selective HDAC6 inhibitors often involves a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group, a structure to which isothiocyanate-derived compounds could potentially be adapted. nih.gov

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, N-palmitoylethanolamide (PEA). nih.govresearchgate.net By breaking down PEA, NAAA terminates its signaling. Inhibition of NAAA leads to an increase in endogenous PEA levels, which can then exert its beneficial effects. nih.gov

The isothiocyanate moiety has been identified as a reactive group capable of binding to the active site cysteine of NAAA, making isothiocyanate-based compounds a class of NAAA inhibitors. researchgate.net The mechanism of inhibition is often covalent and irreversible. For example, the isothiocyanate-based NAAA inhibitor AM9053 has been developed and studied for its potential therapeutic effects. researchgate.net Computational docking and mutagenesis studies suggest that NAAA inhibitors occupy the entrance of the enzyme's catalytic pocket, interacting with key amino acid residues like Asn209 and Tyr151, thereby blocking substrate entry and recognition. nih.govsemanticscholar.org The development of potent and selective NAAA inhibitors is an active area of research, with various chemical scaffolds, including those based on the isothiocyanate functional group, being explored. researchgate.netnih.gov

Interference with Tubulin Polymerization Processes

A significant mechanism of action for many isothiocyanates is their ability to interfere with the cytoskeleton by inhibiting the polymerization of tubulin. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division (forming the mitotic spindle), cell structure, and intracellular transport. Disruption of microtubule dynamics can trigger cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis. nih.govmdpi.com

Studies have shown that ITCs such as benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) can inhibit tubulin polymerization directly. nih.gov The potency of this inhibition often follows the order of BITC > PEITC > SFN. nih.gov This interference leads to a visible disruption of the microtubule network within cells. nih.gov

The underlying molecular mechanism involves the covalent binding of the isothiocyanate group to tubulin proteins. nih.govnih.gov Proteomic analyses have identified that ITCs selectively bind to specific amino acid residues on tubulin. Specifically, BITC has been shown to covalently modify Cys347, a conserved cysteine residue in α-tubulin isoforms. nih.gov This binding alters the conformation of tubulin, preventing its assembly into microtubules. The ability of various ITCs to inhibit tubulin polymerization correlates well with their capacity to induce cell cycle arrest and apoptosis. nih.govmdpi.com

Table Comparing the Anti-Tubulin Activity of Different Isothiocyanates

| Isothiocyanate | Relative Potency in Inhibiting Tubulin Polymerization | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | High | G2/M Arrest | nih.govmdpi.com |

| Phenethyl isothiocyanate (PEITC) | Moderate | G2/M Arrest | nih.gov |

| Sulforaphane (SFN) | Low | G2/M Arrest (less potent) | nih.govmdpi.com |

Cysteine-Dependent Hydrogen Sulfide (B99878) Generation Pathways

Recent research has uncovered that isothiocyanates can act as donors of hydrogen sulfide (H₂S), a gasotransmitter with numerous signaling roles in the body, including cardioprotection and anti-inflammatory effects. cohlife.orgcore.ac.uk This H₂S generation is not spontaneous but is triggered by the presence of the amino acid L-cysteine. cohlife.orgnih.gov

The proposed mechanism involves a chemical reaction between the isothiocyanate (R-NCS) functional group and the thiol group of cysteine. nih.gov This reaction proceeds through two main steps:

Adduct Formation: The isothiocyanate rapidly and reversibly forms a dithiocarbamate (B8719985) adduct with cysteine. nih.gov

Cyclization and Release: This adduct then undergoes an intramolecular cyclization. This cyclization is the rate-limiting step and leads to the breakdown of the molecule, releasing H₂S as one of the products. nih.gov Other products include an organic amine (R-NH₂) and raphanusamic acid. nih.gov

The rate of H₂S release is highly dependent on the chemical structure of the 'R' group attached to the isothiocyanate moiety, indicating that the reactivity and stability of the intermediate adduct can be fine-tuned. nih.gov This cysteine-dependent pathway is a significant finding, as it suggests that the biological effects of some isothiocyanates could be mediated, at least in part, by the in situ production of H₂S, adding another layer of complexity to their pharmacological profile. cohlife.orgcore.ac.uk

Molecular Contributions of the Procaine Moiety to Biological Interactions

One of the most recognized actions of procaine is the blockade of voltage-gated sodium channels in neuronal cell membranes. nih.govdrugbank.com This action is the basis of its local anesthetic effect, as it inhibits the initiation and conduction of nerve impulses. nih.gov

Beyond its anesthetic properties, procaine is a known inhibitor of DNA methyltransferases (DNMTs). drugbank.comresearchgate.net By inhibiting enzymes like DNMT1, procaine can lead to a reduction in DNA methylation. researchgate.net This epigenetic modification is crucial, as hypermethylation of promoter regions can silence tumor suppressor genes. Procaine's ability to reverse this can reactivate these genes, leading to growth-inhibitory effects in cancer cells. nih.gov

Furthermore, the procaine moiety itself can contribute to the induction of apoptosis. Studies on procaine and its derivatives have shown that it can modulate the expression of Bcl-2 family proteins. researchgate.netplos.org Specifically, procaine treatment has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio facilitates the mitochondrial pathway of apoptosis, aligning with and potentially enhancing the apoptotic effects of the isothiocyanate group. researchgate.netplos.org Therefore, the procaine moiety provides multiple functionalities, including ion channel modulation, epigenetic regulation, and direct pro-apoptotic activity, which are integral to the molecular interaction profile of this compound.

Mechanisms of DNA Demethylation via DNA Methyltransferase (DNMT1, DNMT3A) Inhibition

While direct studies on this compound's effect on DNA methyltransferases (DNMTs) are not extensively documented, the mechanisms of its parent compound, procaine, have been well-researched. Procaine is recognized as a non-nucleoside inhibitor of DNA methylation. Its primary mechanism does not involve incorporation into the DNA strand, a method common to nucleoside analogue inhibitors like 5-azacytidine.

Research indicates that procaine reduces global DNA methylation levels. nih.gov It achieves this by repressing the enzymatic activity of both DNMT1, the maintenance methyltransferase, and DNMT3A, a de novo methyltransferase, without altering the expression levels of these enzymes. nih.gov The prevailing hypothesis for this inhibition is that procaine binds directly to CpG-rich sequences within the DNA. oup.comaacrjournals.org This binding is thought to physically obstruct or "mask" the target sites, thereby preventing the DNMT enzymes from accessing the DNA and catalyzing the transfer of a methyl group. oup.com Studies on specific genes in gastric cancer cells, such as CDKN2A and RARβ, have shown that procaine reduces DNA methylation in their promoter regions by preventing DNMT1 and DNMT3A from binding to these areas. nih.gov

Furthermore, studies on the related compound procainamide (B1213733) have shown it to be a specific, partial competitive inhibitor of DNMT1. nih.gov It reduces the affinity of DNMT1 for both of its substrates: hemimethylated DNA and the methyl donor S-adenosyl-l-methionine (AdoMet). nih.gov This suggests that the procaine structure preferentially inhibits the ternary complex formed by DNMT1 and its two substrates. nih.gov In some cellular contexts, such as human leukemia cells, procaine has also been observed to cause a reduction in the expression of DNMT1 and DNMT3B. vu.lt

The addition of the isothiocyanate (-N=C=S) group to the procaine structure to form this compound introduces a highly electrophilic functional group. Isothiocyanates are known to form covalent bonds with nucleophilic residues in proteins. This suggests a potential for this compound to act as an irreversible inhibitor of DNMTs by covalently modifying critical cysteine residues within the enzyme's active site, a mechanism distinct from the reversible, non-covalent DNA masking action of procaine.

Table 1: Effects of Procaine on DNA Methylation and DNMTs

| Target/Process | Observed Effect of Procaine | Proposed Mechanism | Reference |

|---|---|---|---|

| Global DNA Methylation | Significantly reduced | Inhibition of DNMT activity | nih.gov |

| DNMT1/DNMT3A Activity | Repressed/Inhibited | Abrogation of DNMT binding to DNA; Reduced affinity for substrates (for procainamide) | nih.govnih.gov |

| DNMT1/DNMT3A Expression | Generally no change; some studies report reduction | Downregulation of gene expression in specific cell lines | nih.govvu.lt |

| Promoter Methylation (e.g., CDKN2A, RARβ) | Reduced | Blocking DNMT binding at specific gene promoters | nih.gov |

Non-Covalent DNA Binding Interactions (Groove Binding, Hydrophobic, Hydrogen Bonding)

The interaction of small molecules with DNA can occur through various non-covalent forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions typically happen within the minor or major grooves of the DNA double helix.

The parent compound, procaine, demonstrates non-covalent binding to DNA, a feature linked to its demethylating activity. aacrjournals.org Studies suggest that procaine and its analog procainamide have an affinity for GC-rich or CpG-rich DNA sequences. nih.govrsc.org This binding is thought to be a key step in its ability to block DNMT enzymes. oup.comaacrjournals.org The interaction is primarily non-covalent, driven by forces such as hydrogen bonding between the 4-aminobenzamide (B1265587) backbone of the molecule and the guanine (B1146940) base. rsc.org Molecular docking studies have further suggested that procaine may bind within the adenine-thymine (AT)-rich region of the DNA minor groove. d-nb.info The binding of a ligand to the minor groove can displace the "spine of hydration" and release counter-ions, which is an entropically favorable process that strengthens the interaction.

For this compound, the interaction with DNA is likely more complex. While the procaine portion of the molecule can engage in the non-covalent interactions described above, the isothiocyanate group is a potent electrophile. This group readily reacts to form covalent adducts with nucleophilic centers. While the primary targets for isothiocyanates are sulfhydryl groups on proteins, reactions with nucleophilic sites on DNA bases are also possible. Therefore, any initial non-covalent binding of this compound to the DNA grooves might serve as a preliminary step, positioning the reactive isothiocyanate group to form a more permanent, covalent bond with the DNA or nearby DNA-associated proteins.

Table 2: Principal Modes of Non-Covalent Drug-DNA Interaction

| Interaction Type | Description | Relevance to Procaine |

|---|---|---|

| Groove Binding | Molecule fits into the minor or major groove of the DNA helix. | Procaine is proposed to bind in the minor groove, with a preference for GC-rich or AT-rich regions depending on the study. rsc.orgd-nb.info |

| Hydrogen Bonding | Formation of hydrogen bonds between the molecule and DNA bases or the phosphate (B84403) backbone. | Considered a key interaction for the procaine backbone with guanine bases. rsc.org |

| Hydrophobic Interactions | Favorable interactions that occur when nonpolar parts of the molecule and DNA associate to exclude water. | Play a role in the overall binding energy and stability of the drug-DNA complex. researchgate.net |

| Electrostatic Interactions | Attraction between the positively charged molecule (like the tertiary amine of procaine) and the negatively charged phosphate backbone of DNA. | Contributes to the initial attraction and stabilization of the ligand to the DNA molecule. |

Modulation of Intracellular Signaling Cascades (e.g., PI3K/AKT, ERK Pathways)

Research on the parent compound, procaine, has demonstrated its ability to modulate key intracellular signaling pathways that are often dysregulated in disease. Specifically, procaine has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) pathways.

In studies on hepatocellular carcinoma, hepatocyte growth factor (HGF) can activate the c-Met receptor, leading to the stimulation of downstream oncogenic pathways, including PI3K/Akt/mTOR and MEK/ERK. Procaine was found to inhibit this HGF-induced activation of c-Met and subsequently suppress these downstream signaling cascades. nih.govnih.gov This inhibition was associated with a reduction in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis. nih.govnih.gov

Similarly, in osteosarcoma cells, procaine treatment led to a significant decrease in the phosphorylation (and thus activation) of key proteins in these pathways, including AKT and ERK. semanticscholar.org This effect was linked to the upregulation of a tumor-suppressive microRNA, miR-133b, suggesting an indirect regulatory mechanism. semanticscholar.org More recent findings in microglia have shown that procaine can inhibit the PI3K/Akt pathway by modulating the STAT3/CCL5 axis, highlighting its role in neuroinflammatory signaling. eneuro.org

The consistent finding that procaine can inactivate the PI3K/AKT and ERK pathways across different cell types suggests that this is a significant aspect of its molecular action. These pathways are central regulators of cell proliferation, survival, growth, and migration. By inhibiting them, procaine can exert anti-proliferative and anti-metastatic effects. The specific mechanisms by which this compound modulates these pathways have not been detailed, but they would likely involve similar or enhanced activity due to the added reactivity of the isothiocyanate group.

Interaction with Neurotransmitter Receptors and Ion Channels (e.g., NMDA, Nicotinic Acetylcholine, Serotonin)

This compound (PRIT) and its parent compound, procaine, interact with a range of neurotransmitter receptors and ion channels, which underlies their anesthetic and neurological effects.

Voltage-Gated Sodium Channels: The primary mechanism of local anesthetics like procaine is the inhibition of voltage-gated sodium channels in neuronal cell membranes. drugbank.com By blocking sodium influx, these agents prevent the generation and conduction of action potentials. This compound has been specifically identified as an irreversible inhibitor of these sodium channels, in contrast to the reversible inhibition by procaine. researchgate.netelon.edu

NMDA Receptors: Procaine acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors. drugbank.comnih.gov This inhibition is voltage-dependent and is thought to occur via a channel-blocking mechanism, where the procaine molecule physically occludes the open ion channel pore. nih.gov Studies suggest that procaine's site of action within the NMDA receptor is closely related to the binding sites for Mg²⁺ and ketamine. nih.gov

Nicotinic Acetylcholine Receptors (nAChR): Procaine is a noncompetitive inhibitor of nAChR function. nih.govnih.gov It has been shown to rapidly inactivate the receptor channel, and evidence suggests it acts at different sites than other inhibitors like barbiturates. nih.govacs.org The inhibition affects multiple nAChR subtypes. nih.gov

The irreversible nature of this compound's binding to sodium channels suggests it may also act as an irreversible antagonist at these other receptor sites, though specific studies are needed for confirmation.

Table 3: Interaction of Procaine with Neurotransmitter Receptors and Ion Channels

| Receptor/Channel | Effect of Procaine | Mechanism of Action | Reference |

|---|---|---|---|

| Voltage-Gated Sodium Channel | Inhibition (Reversible) | Blocks ion influx, preventing action potential. | drugbank.com |

| NMDA Receptor | Noncompetitive Antagonism | Open channel blockade. | nih.govnih.gov |

| Nicotinic Acetylcholine Receptor (nAChR) | Noncompetitive Inhibition | Channel inactivation. | nih.govnih.gov |

| 5-HT3 Serotonin Receptor | Competitive Inhibition | Blocks receptor function. | nih.gov |

Biochemical and Advanced Research Probe Applications of Procaine Isothiocyanate

Targeted Labeling and Identification of Proteins and Other Biomolecules

The isothiocyanate group is a well-established amine-reactive functional group used extensively in bioconjugation. thermofisher.com Procaine (B135) isothiocyanate utilizes this reactivity for the targeted labeling of proteins and other biomolecules. The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophilic primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. ontosight.ainih.gov This reaction, typically carried out in slightly alkaline conditions (pH 7.5-8.5), results in the formation of a highly stable thiourea (B124793) bond. ontosight.aibgu.ac.il

This covalent and stable linkage is crucial for accurately tracking and identifying proteins in various experimental setups. ontosight.ai Compared to other amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, isothiocyanates exhibit greater resistance to hydrolysis in aqueous media, which improves the efficiency of the labeling reaction. nih.gov The most famous member of this family of reagents is fluorescein (B123965) isothiocyanate (FITC), which has been a cornerstone for the fluorescent labeling of proteins for decades. nih.govbgu.ac.il The principles governing FITC labeling, where the isothiocyanate group targets lysine residues, are directly applicable to understanding the utility of procaine isothiocyanate as a labeling agent. nih.gov Once conjugated, the procaine portion of the molecule acts as a tag, allowing for the detection and subsequent identification of the labeled biomolecule.

| Feature | Description |

| Reactive Group | Isothiocyanate (-N=C=S) |

| Target Functional Group | Primary Amines (e.g., Lysine side chains, N-terminus) |

| Resulting Bond | Thiourea |

| Key Advantage | High stability of the resulting bond and greater resistance to hydrolysis compared to NHS esters. nih.gov |

| Application | Covalent labeling of proteins and other amine-containing biomolecules for detection and analysis. ontosight.ai |

Rational Design and Synthesis of Advanced Bioconjugation Reagents

This compound serves as a foundational molecule and a precursor in the rational design and synthesis of more complex bioconjugation reagents. ontosight.ai The synthesis of this compound itself is typically achieved through the reaction of its parent amine, procaine, with thiophosgene (B130339) or a thiophosgene equivalent. ontosight.ainih.gov This method is a standard and well-documented route for converting primary amines into their corresponding isothiocyanates. nih.govnih.gov

The "rational design" aspect stems from the deliberate choice of the isothiocyanate functional group for specific applications. Scientists choose this group for its favorable balance of reactivity and stability. nih.gov It is reactive enough to form bonds with biomolecules under mild, physiologically relevant conditions but is also significantly more stable in aqueous buffers than many alternatives, reducing undesirable side reactions like hydrolysis. nih.gov By using this compound as a starting scaffold, researchers can synthesize more advanced probes. The procaine portion can be modified, or the entire molecule can be integrated into larger systems to create multifunctional reagents. These advanced reagents might be designed for applications such as crosslinking proteins, attaching molecules to surfaces, or developing targeted drug delivery systems. The reliable chemistry of the isothiocyanate group provides a robust platform for building these sophisticated tools for biomedical research. tcichemicals.com

| Synthesis & Design Aspect | Details |

| Precursor Molecule | Procaine |

| Key Reagent for Synthesis | Thiophosgene or equivalent. ontosight.ainih.gov |

| Functional Group Formed | Isothiocyanate (-N=C=S) |

| Rationale for Use | Stability: More resistant to hydrolysis than many other amine-reactive groups. nih.govReactivity: Efficiently reacts with primary amines under mild conditions. thermofisher.com |

| Application in Design | Serves as a precursor for creating more complex, multifunctional bioconjugation reagents. ontosight.ai |

Utility as Irreversible Ligands for Detailed Receptor Characterization Studies

A significant application of this compound is its use as an irreversible ligand for receptor studies. The isothiocyanate group can form a covalent bond with nucleophilic residues (like lysine or cysteine) within a receptor's binding site, leading to permanent or irreversible inhibition. acs.orgescholarship.org This property is invaluable for characterizing receptor structure and function.

A key study demonstrated that this compound acts as an irreversible inhibitor of the specific binding of [³H]batrachotoxinin-A benzoate (B1203000) to sodium channels. acs.org By covalently occupying the binding site, it allows researchers to study the consequences of permanent receptor blockade. This technique helps in identifying the amino acids involved in the binding pocket and in understanding the downstream signaling pathways.

The principle has been applied with other isothiocyanate-based molecules as well. For instance, isothiocyanate derivatives of cocaine and rimcazole (B1680635) have been synthesized to act as irreversible ligands for the dopamine (B1211576) transporter. nih.govnih.gov In these studies, pre-incubation of tissue with the isothiocyanate ligand resulted in a significant reduction in the maximum number of binding sites (Bmax) for a reversible radioligand, a classic indicator of irreversible binding. nih.govnih.gov This approach, by extension, confirms the utility of the isothiocyanate moiety, as present in this compound, for creating powerful tools to probe receptor pharmacology in a detailed and permanent manner. nih.gov

| Research Finding | Details |

| Target Studied | Sodium Channels acs.org |

| Compound | This compound acs.org |

| Observed Effect | Irreversible inhibition of [³H]batrachotoxinin-A benzoate binding. acs.org |

| Mechanism | The isothiocyanate group forms a covalent bond with the receptor, leading to permanent occupancy. escholarship.orgnih.gov |

| Significance | Allows for detailed characterization of the receptor binding site and its function without the complication of ligand dissociation. nih.gov |

Applications as Diagnostic Markers and Tools in Biochemical Assays

While not a diagnostic marker itself, this compound functions as a critical tool for developing diagnostic assays. Its ability to covalently label proteins and other biomolecules makes it suitable for preparing the specific reagents needed for various testing platforms. ontosight.ai

The role of this compound is analogous to that of FITC, which is widely used to label antibodies for diagnostic techniques like ELISA (Enzyme-Linked Immunosorbent Assay), flow cytometry, and immunohistochemistry. nih.govtcichemicals.com In a typical immunoassay, an antibody specific to a disease marker (an antigen) is labeled with a tag that allows for detection. By conjugating this compound to such an antibody, the antibody becomes a probe. While procaine itself is not fluorescent, the attached molecule provides a means of detection or capture.

For example, a procaine-labeled antibody could be used in a system where a secondary anti-procaine antibody conjugated to an enzyme is used for signal amplification. This utility in creating bespoke reagents for biochemical assays is a primary application. The development of such assays is crucial for diagnosing a wide range of conditions, and labeling reagents are fundamental to this process. archivesofmedicalscience.com Therefore, this compound can be considered a component in the toolbox for building sensitive and specific biochemical diagnostic tests. google.com

| Assay Type | Role of a Labeling Reagent like this compound |

| ELISA | Covalently labels a primary or secondary antibody to enable detection of an antigen-antibody complex. |

| Flow Cytometry | Labels antibodies that bind to specific cell surface markers, allowing for the identification and quantification of cell populations. |

| Immunohistochemistry | Labels antibodies used to detect the presence and location of proteins within tissue samples. |

| Affinity Chromatography | The procaine tag could be used to immobilize a protein onto a surface to study binding interactions or for purification. |

Advanced Analytical Methodologies for Procaine Isothiocyanate and Its Derivatives

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone for the analysis of complex mixtures, allowing for the effective separation of procaine (B135) isothiocyanate from its derivatives, precursors, or metabolites. Liquid chromatography, gas chromatography, and capillary electrophoresis are the principal techniques utilized for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of isothiocyanates and their derivatives. mdpi.com When coupled with a Diode Array Detector (DAD), HPLC allows for the initial identification and quantification of compounds based on their retention time and UV-Vis absorption spectra. nih.gov The addition of a Mass Spectrometry (MS) detector, creating an HPLC-DAD-MS system, provides an unparalleled level of specificity and sensitivity. nih.gov

The MS detector confirms the identity of the eluted compounds by providing mass-to-charge ratio (m/z) information and fragmentation patterns, which are unique molecular fingerprints. nih.govresearchgate.net This hyphenated approach is particularly valuable for differentiating between structurally similar derivatives and for detecting trace amounts in complex matrices. For instance, LC-MS/MS methods have been developed for the simultaneous determination of procaine and its primary metabolite, p-aminobenzoic acid, achieving high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). researchgate.net While a specific validated method for procaine isothiocyanate is not widely published, the principles from methods for procaine and other isothiocyanates are directly applicable. sielc.comnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Procaine and Related Compounds This table is a composite based on typical methodologies and does not represent a single validated analysis for this compound.

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | UHPLC or HPLC System | mdpi.comnih.gov |

| Column | Reversed-Phase C18 (e.g., XTerra MS C18, Ascentis C18) | nih.govresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid or ammonium (B1175870) formate (B1220265) buffer) | nih.govsielc.com |

| Flow Rate | 0.2 - 0.5 mL/min | sielc.com |

| Detector 1 | Diode Array Detector (DAD) or UV Detector (e.g., at 294 nm for procaine) | nih.govsielc.com |

| Detector 2 | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | nih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| MS/MS Transitions (MRM) | Procaine: m/z 237→100; p-aminobenzoic acid: m/z 138→120 | researchgate.net |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and thermally stable compounds. nih.gov While some isothiocyanates can be analyzed directly, derivatization may be employed to improve chromatographic behavior and detection sensitivity. mdpi.com For the analysis of local anesthetics like procaine, GC-MS methods have been successfully developed for simultaneous determination in biological samples such as plasma and urine. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. govinfo.gov The column separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. nih.gov The resulting mass spectrum provides definitive structural information. The use of a DB-1 open tubular column has been shown to effectively separate procaine from other local anesthetics. nih.gov Quantitation limits for procaine using GC-MS have been reported to be approximately 100 ng/mL in plasma and urine. nih.gov

Table 2: Typical GC-MS Parameters for Procaine Analysis This table is based on established methods for local anesthetics.

| Parameter | Setting | Reference |

|---|---|---|

| GC System | Gas Chromatograph with autosampler | nih.gov |

| Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium | govinfo.gov |

| Injection Mode | Splitless | |

| Temperature Program | Initial temp ~100°C, ramped to ~300°C | researchgate.net |

| Detector | Mass Spectrometer | nih.gov |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in a buffer-filled silica (B1680970) capillary under the influence of a high electric field. clinicallab.com It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. clinicallab.com

CE methods, particularly Capillary Zone Electrophoresis (CZE), have been developed for the simultaneous determination of multiple drugs, including procaine, in pharmaceutical preparations. nih.gov The separation is influenced by factors such as the pH and concentration of the running buffer, as well as the applied voltage and temperature. nih.gov For a multi-component analysis including procaine, a borate (B1201080) buffer at pH 8.0 and a temperature of 35°C have been found to provide effective separation. nih.gov Given that this compound possesses a charged diethylamino group, CE represents a viable and efficient method for its separation and analysis. ontosight.ainih.gov

Spectroscopic Quantitation Approaches

Spectroscopic methods provide a direct or indirect means of quantifying compounds based on their interaction with electromagnetic radiation. For isothiocyanates, a highly specific and sensitive method has been developed involving a chemical reaction that yields a strongly absorbing chromophore.

A robust and widely used method for the quantification of total isothiocyanates is based on their cyclocondensation reaction with a vicinal dithiol, such as 1,2-benzenedithiol (B97157). mdpi.comnih.gov This reaction is highly specific to the isothiocyanate functional group (-N=C=S). nih.gov

Under mild conditions, this compound reacts quantitatively with an excess of 1,2-benzenedithiol. nih.govnih.gov The reaction proceeds via a nucleophilic attack, leading to the formation of a five-membered cyclic product, 1,3-benzodithiole-2-thione, and the release of the corresponding amine (procamine). nih.govmdpi.com This product is very stable and has a strong UV absorbance maximum at 365 nm, with a high molar extinction coefficient (ε = 23,000 M⁻¹ cm⁻¹). nih.govnih.gov The intensity of the absorption at this wavelength is directly proportional to the initial amount of the isothiocyanate. This method is highly sensitive, capable of measuring 1 nanomole or less of an isothiocyanate, and is not subject to interference from related compounds like thiocyanates, isocyanates, or cyanides. nih.govjohnshopkins.edu

Table 3: Key Features of the Cyclocondensation Assay for Isothiocyanates

| Feature | Description | Reference |

|---|---|---|

| Reagent | 1,2-Benzenedithiol (BDT) | nih.gov |

| Reaction | Quantitative cyclocondensation of the -N=C=S group | nih.gov |

| Product | 1,3-Benzodithiole-2-thione | nih.govnih.gov |

| Detection Wavelength (λmax) | 365 nm | nih.gov |

| Molar Extinction Coefficient (ε) | 23,000 M⁻¹ cm⁻¹ | nih.gov |

| Sensitivity | ≤ 1 nmol (spectrophotometric); 10 pmol (with HPLC separation) | nih.govnih.gov |

| Specificity | High; no interference from thiocyanates, isocyanates, cyanides | nih.govjohnshopkins.edu |

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry offers exceptional selectivity and sensitivity for the quantification of analytes, even at very low concentrations in complex biological matrices. nih.gov For this compound, several MS-based strategies can be employed, often in conjunction with a chromatographic inlet.

Isotope dilution mass spectrometry is a definitive quantification technique that involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte as an internal standard. nih.gov A method using (¹⁵N)procaine as an internal standard has been described for the accurate determination of procaine in biological samples. nih.gov This approach corrects for sample loss during preparation and for matrix effects during ionization, yielding highly accurate and precise results.

For enhanced selectivity, tandem mass spectrometry (MS/MS) is the method of choice. researchgate.net In this technique, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and increases specificity. researchgate.net For example, the transition from m/z 237 (precursor ion of procaine) to m/z 100 (product ion) is a highly specific reaction used for its quantification. researchgate.net A similar targeted approach can be readily developed for this compound, providing a robust and reliable quantification strategy.

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a reference method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.net The principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled PITC—to the sample at the earliest stage of analysis. nih.gov This labeled internal standard, which is chemically identical to the analyte but has a different mass, co-processes through all subsequent steps, including extraction, purification, and derivatization.

By measuring the mass-to-charge ratio signal response of the native analyte relative to the known amount of the added isotopic standard, any sample loss or variability during sample preparation or ionization within the mass spectrometer can be effectively corrected. researchgate.netelsevierpure.com This approach mitigates matrix effects and ensures high reproducibility. For instance, a method developed for the parent compound, procaine, using ¹⁵N-labeled procaine as an internal standard demonstrated excellent linearity and precision, allowing for the analysis of underivatized samples with a run time of just a few minutes per sample. nih.gov A similar strategy using a custom-synthesized, stable isotope-labeled PITC (e.g., containing ¹³C or ¹⁵N) would enable its absolute quantification in complex biological matrices with high confidence.

Table 1: Illustrative Analytical Parameters for IDMS Quantification of Procaine This table is based on data for procaine analysis and illustrates the expected performance for a PITC method.

| Parameter | Value | Reference |

| Technique | Isotope Dilution Mass Spectrometry | nih.gov |

| Internal Standard | ¹⁵N-Procaine | nih.gov |

| Linearity Range | 0 - 40 µg/mL | nih.gov |

| Precision (RSD) | < 6.5% | elsevierpure.com |

| Accuracy | 89.0% - 106.7% | elsevierpure.com |

| Sensitivity | Low femtomole range | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Enhancements

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for analyzing large biomolecules, such as proteins modified by PITC. tandfonline.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy, facilitating soft ionization and minimizing fragmentation of the biomolecule. tandfonline.com MALDI is particularly advantageous as it typically produces singly charged ions, simplifying complex spectra. tandfonline.com

However, standard MALDI procedures can face challenges. For example, the analysis of peptides derivatized with isothiocyanates can be hampered by contaminants like sodium salts, which suppress the analyte signal. nih.gov Enhancements to the standard protocol have been developed to overcome these issues. A significant improvement involves the use of alternative, salt-tolerant matrices. Research on 4-sulfophenyl isothiocyanate-derivatized peptides showed that replacing the common α-cyano-4-hydroxycinnamic acid (HCCA) matrix with 2,4,6-trihydroxyacetophenone (THAP) containing diammonium citrate (B86180) (DAC) significantly improved results. nih.gov This THAP/DAC matrix reduces the need for extensive sample cleanup and is tolerant of sodium contamination up to 50 mM, resulting in selective ionization of the derivatized peptides and greater protein coverage. nih.gov Such enhancements are directly applicable to the analysis of PITC-modified proteins.

Table 2: Comparison of MALDI Matrices for Isothiocyanate-Derivatized Peptide Analysis

| Matrix | Key Advantage | Limitation | Reference |

| α-cyano-4-hydroxycinnamic acid (HCCA) | Commonly used, effective for many peptides. | Prone to signal suppression by sodium and other salt contaminants. | nih.gov |

| 2,4,6-trihydroxyacetophenone / Diammonium Citrate (THAP/DAC) | Salt-tolerant, reduces need for extensive sample washing, enhances signal for derivatized peptides. | Less common than HCCA. | nih.gov |

Immunological Analytical Techniques for Modified Biomolecules

Immunological methods offer high specificity and sensitivity for detecting biomolecules that have been covalently modified by reactive compounds like PITC. nih.gov These techniques rely on the generation of antibodies that can specifically recognize the PITC-biomolecule adduct. The development of such an assay would involve using a PITC-modified protein (e.g., PITC-conjugated Keyhole Limpet Hemocyanin or Bovine Serum Albumin) as an immunogen to produce polyclonal or monoclonal antibodies in an animal model. acs.org

Once specific antibodies are produced and purified, they can be used in various immunoassay formats, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a High-Performance Thin-Layer Chromatography-Immunostaining (HPTLC-IS) assay. nih.govresearchgate.net In a typical indirect competitive ELISA, a microtiter plate would be coated with a PITC-protein conjugate. The sample, potentially containing the PITC-modified analyte, is incubated in the well along with a limited amount of the specific primary antibody. The free analyte in the sample competes with the coated conjugate for antibody binding sites. The amount of antibody bound to the plate, which is inversely proportional to the analyte concentration in the sample, is then detected using a labeled secondary antibody. researchgate.net This approach allows for the sensitive quantification of PITC-modified proteins or peptides in biological fluids. nih.gov

Table 3: Steps for an Indirect Immunostaining Assay for PITC-Modified Proteins

| Step | Description | Purpose | Reference |

| 1. Separation | Analytes are separated on a solid support (e.g., HPTLC plate). | Isolate the PITC-modified protein from other components. | nih.gov |

| 2. Blocking | The support is treated with a blocking agent (e.g., milk powder solution). | Prevent non-specific binding of antibodies to the support surface. | nih.gov |

| 3. Primary Antibody Incubation | The support is incubated with a solution containing the primary antibody specific for the PITC-adduct. | The antibody binds specifically to the target PITC-modified protein. | nih.gov |

| 4. Washing | The support is washed to remove any unbound primary antibody. | Reduce background signal. | google.com |

| 5. Secondary Antibody Incubation | A labeled secondary antibody (e.g., enzyme-conjugated) that binds to the primary antibody is added. | Provide a means of detection. | nih.gov |

| 6. Detection | A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., color). | Visualize and quantify the amount of bound primary antibody. | researchgate.net |

Addressing Analytical Challenges: Instability and Chromophore Deficiency of Isothiocyanates

The analytical determination of isothiocyanates like PITC is complicated by two primary chemical properties: their inherent instability and the lack of a strong native chromophore. mdpi.com Isothiocyanates are highly electrophilic compounds that readily react with nucleophiles, such as water and thiol groups on biomolecules. nih.gov This reactivity makes them unstable in biological matrices and during sample processing, leading to potential underestimation if not properly handled. mdpi.com The procaine portion of the molecule is also susceptible to hydrolysis in aqueous solutions. rsc.orgnih.gov

Furthermore, the isothiocyanate functional group itself does not absorb light strongly in the ultraviolet-visible (UV-Vis) range, a property known as chromophore deficiency. mdpi.com This makes direct detection by common analytical methods like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) insensitive. mdpi.com

To overcome these challenges, a common and effective strategy is chemical derivatization. mdpi.comresearchgate.net This involves reacting the isothiocyanate with a specific reagent to form a new, more stable compound that possesses a strong chromophore suitable for UV detection or is more amenable to mass spectrometry. nih.gov This approach not only improves stability and detectability but can also be used to quantify reactive isothiocyanate adducts in biological samples. nih.gov

Table 4: Derivatization Reagents for the Analysis of Isothiocyanates

| Derivatization Reagent | Resulting Product | Advantages | Reference |

| Ammonia (B1221849) | Thiourea (B124793) derivative | Provides a UV-absorbing chromophore; suitable for LC-MS analysis. | nih.gov |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate (B8719985) derivative | Forms stable products that can be directly analyzed by HPLC; allows for analysis of ITCs in complex matrices. | mostwiedzy.plwur.nl |

| 1,2-benzenedithiol | Cyclocondensation product (e.g., 1,3-benzodithiole-2-thione) | Highly selective reaction; provides a strong chromophore for spectrophotometric or HPLC analysis. | mdpi.com |

Computational and Theoretical Studies in Procaine Isothiocyanate Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. unipa.itutrgv.edunih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is instrumental in rational drug design and for interpreting structure-activity relationships. nih.govnih.govresearchgate.net For instance, studies on the parent molecule, procaine (B135), have utilized molecular docking to investigate its binding to crucial biological targets. Docking simulations revealed that procaine preferentially binds to the AT-rich regions of DNA, with the interaction stabilized by both hydrophobic forces and hydrogen bonding. In another study, the interaction of a procaine-based ionic liquid with bovine serum albumin (BSA) was shown to be primarily polar, involving hydrogen bonds and van der Waals forces.

Similarly, various isothiocyanate compounds have been the subject of docking studies to elucidate their anticancer mechanisms. These studies have identified potential binding interactions with targets like the trypanothione (B104310) reductase in T. brucei, a key enzyme in parasites. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, capturing the constant motion and conformational changes of atoms over time. nih.govmdpi.com This technique allows for the assessment of the stability of ligand-target complexes predicted by docking and can reveal allosteric sites that are not apparent in static crystal structures. mdpi.com MD simulations of procaine have been used to study its behavior in different environments, such as its interaction with lipid bilayers, which is crucial for understanding its anesthetic mechanism. nih.gov These simulations showed that the presence of water molecules alters the conformational preferences of procaine, favoring hydrogen bonding with the solvent over internal hydrogen bonds. nih.gov For protein-protein interactions, MD simulations can help identify the most stable complex structures and elucidate the binding modes. utrgv.edu

Table 1: Examples of Molecular Docking and MD Simulation Studies on Related Compounds

| Compound/Class | Technique | Target | Key Findings |

|---|---|---|---|

| Procaine | Molecular Docking | DNA | Binds to AT-rich regions; involves hydrophobic interactions and H-bonding. |

| Procaine Derivative | Molecular Docking | Bovine Serum Albumin (BSA) | Interaction is polar, involving H-bonding and van der Waals forces. |